4-乙酰基-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

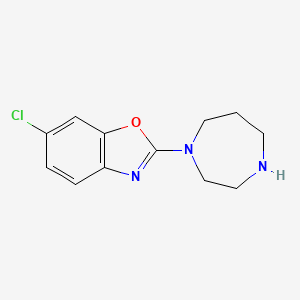

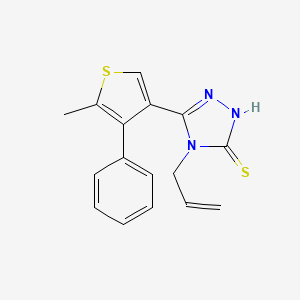

“4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C10H11NO2 . It is also known by several synonyms such as “1-(2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone” and “1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one” among others .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in several studies . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular structure of “4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” includes a benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring . The InChI key for this compound is RQPSXXZUVYCRIR-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzoxazine derivatives have been found to exhibit strong potassium channel-activating effects . They have also been tested for their inhibitory activities on human topoisomerase I .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .科学研究应用

燃料电池中的质子交换膜

合成了一种新型的含磺酸苯并恶嗪单体,用于直接甲醇燃料电池。这种源自单体的聚合物膜表现出高质子电导率和低甲醇渗透性,突出了其作为有效质子交换膜的潜力。合成过程涉及使用 4-羟基苯磺酸钠、4,4'-二氨基二苯甲烷和多聚甲醛的曼尼希反应和酸化反应。对该膜的性质(包括其机械强度和稳定性)进行了广泛的评估,表明其适用于燃料电池应用 (Yao 等人,2014)。

抗菌活性

对 1,4-苯并恶嗪类似物的研究揭示了它们作为抗菌剂的潜力。这些化合物通过 O-氨基苯酚和马来酸酐的曼尼希碱合成,对大肠杆菌、金黄色葡萄球菌等各种细菌菌株表现出良好的活性。该研究为开发基于苯并恶嗪的抗菌剂奠定了基础,为寻找治疗细菌感染的新方法做出了贡献 (Kadian、Maste 和 Bhat,2012)。

高性能聚合物材料

探索了源自苯并恶嗪前体的含有砜醚键的新型芳香族聚酰胺-酰肼的合成和表征,以了解它们在制造高性能材料方面的潜力。这些聚合物由 4-氨基-3-羟基苯并肼和各种苯甲酰氯合成,表现出优异的溶解性、机械强度和热稳定性。它们的独特性质,包括亲水性和热环脱水成聚(1,3,4-恶二唑基苯并恶唑),表明它们可应用于先进的材料应用中,例如膜和高强度纤维 (Mohamed 和 Fahmy,2009)。

先进的合成技术

开发了 N-二氯乙酰基-3,4-二氢-2H-1,4-苯并恶嗪衍生物的高效合成方法,展示了苯并恶嗪化学的多功能性。这些方法涉及 2-氨基苯酚与 1,2-二溴乙烷环化,然后进行酰化,由于其独特的结构性质,导致了在药物化学和材料科学中具有潜在应用的化合物 (Fu 等人,2012)。

作用机制

属性

IUPAC Name |

4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMZXQIJEDEIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649238 |

Source

|

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-37-5 |

Source

|

| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)